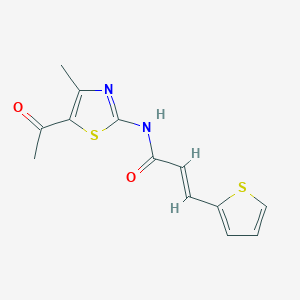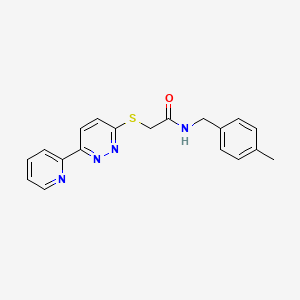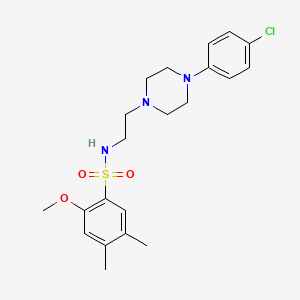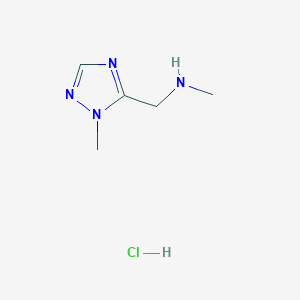![molecular formula C23H23FN2O4S B2893171 (E)-3-(3,4-dimethoxyphenyl)-1-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one CAS No. 1331727-83-3](/img/structure/B2893171.png)
(E)-3-(3,4-dimethoxyphenyl)-1-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a description of a compound would include its IUPAC name, molecular formula, and molecular weight. It might also include information about the compound’s appearance and any known uses or applications.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry and any functional groups present.Chemical Reactions Analysis
This would involve a discussion of any known reactions involving the compound, including the reactants, products, and reaction conditions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
1. Role in Orexin-1 Receptor Mechanisms
Research has shown that certain compounds, including those related to the queried chemical structure, play a role in orexin-1 receptor mechanisms. These mechanisms are involved in compulsive food consumption and binge eating behaviors. One study found that certain compounds selectively reduced binge eating for highly palatable food without affecting standard food pellet intake, indicating a significant role of orexin-1 receptor mechanisms in binge eating (Piccoli et al., 2012).
2. Antimicrobial and Anti-Proliferative Activities
Compounds with structures similar to the one have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. A study on oxadiazole N-Mannich bases, which share some structural features with the queried compound, demonstrated significant inhibitory activity against pathogenic bacteria and yeast-like fungi. Furthermore, these compounds displayed promising anti-proliferative activity against various cancer cell lines (Al-Wahaibi et al., 2021).
3. Potential as Antipsychotic Agents
Research on structurally related compounds has also explored their potential as antipsychotic agents. A study examined novel butyrophenones with affinities for dopamine and serotonin receptors, suggesting their effectiveness as antipsychotic drugs with a low propensity to induce extrapyramidal side effects. These findings highlight the therapeutic potential of such compounds in the treatment of psychiatric disorders (Raviña et al., 1999).
4. Fluorescent Chemosensor for Metal Ion Detection
A derivative of the queried compound was synthesized and studied for its photophysical properties. It was found to act as a fluorescent chemosensor for metal ions, particularly for the detection of Fe3+ ions in solutions. This application demonstrates the potential of such compounds in chemical sensing and analytical applications (Khan, 2020).
5. Anti-Cancer Properties
Several studies have investigated the anti-cancer properties of compounds similar to the queried chemical. For instance, a study on benzothiazoles showed potent and selective inhibitory activity against lung, colon, and breast cancer cell lines (Mortimer et al., 2006).
Safety And Hazards
This would involve a discussion of any known safety hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, potential applications, or areas of biological activity that could be explored.
I hope this general guidance is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions or need further clarification, please don’t hesitate to ask.
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-[4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S/c1-28-18-8-6-15(14-19(18)29-2)7-9-21(27)26-12-10-16(11-13-26)30-23-25-22-17(24)4-3-5-20(22)31-23/h3-9,14,16H,10-13H2,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTPEPLPKBIGNO-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCC(CC2)OC3=NC4=C(C=CC=C4S3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(CC2)OC3=NC4=C(C=CC=C4S3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

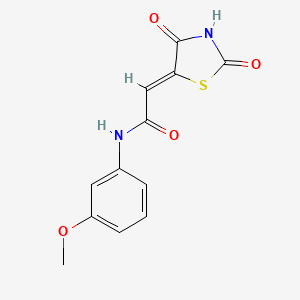
![2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B2893090.png)
![4-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2893091.png)
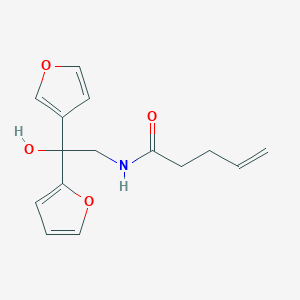
![2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5-methylbenzenesulfonamide](/img/structure/B2893096.png)
![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] benzenesulfonate](/img/structure/B2893098.png)
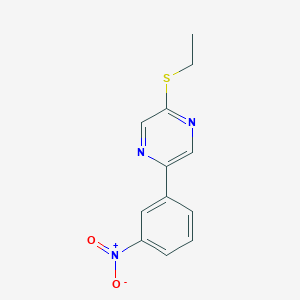
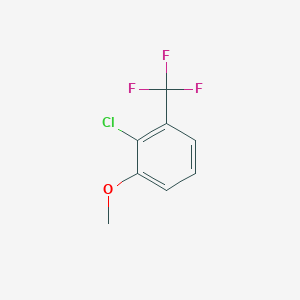
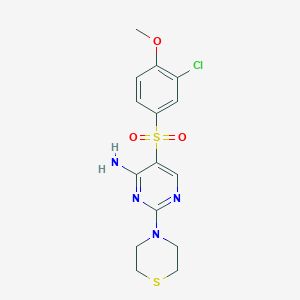
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2893105.png)
